2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid is an organic compound with a complex structure that includes a chlorophenyl group, a methoxy group, and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid typically involves the reaction of 3-chlorophenol with methoxybenzoic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)(methoxy)acetic acid: Similar structure but with an acetic acid moiety instead of hydroxybenzoic acid.
(4-Chlorophenyl)(methoxy)acetic acid: Similar structure with a different position of the chlorine atom.
(3-Fluorophenyl)(methoxy)acetic acid: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxybenzoic acid moiety, in particular, may contribute to its potential therapeutic effects and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
185113-23-9 |
---|---|
Molecular Formula |
C14H11ClO4 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-6-hydroxybenzoic acid |
InChI |
InChI=1S/C14H11ClO4/c15-10-4-1-3-9(7-10)8-19-12-6-2-5-11(16)13(12)14(17)18/h1-7,16H,8H2,(H,17,18) |
InChI Key |
ODROVLGXQFBFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=CC(=C2C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.